molecular formula C14H13FN4O2S B2946522 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1021060-46-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2946522
CAS No.: 1021060-46-7
M. Wt: 320.34
InChI Key: FPNXJMAMRPBWKC-UHFFFAOYSA-N
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Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. This compound integrates a pyridazine core linked via a thioether bridge to a fluorophenylacetamide group, a structural motif commonly associated with diverse biological activities. The 3-fluorophenyl moiety is a common pharmacophore intended to enhance molecular interactions with biological targets . The core structure of this molecule suggests potential as a key intermediate or final compound in pharmacological probe discovery. Its molecular framework is characteristic of compounds investigated for their ability to inhibit specific enzyme targets or pathways involved in disease progression. Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly in optimizing the thioacetamide linker and fluorophenyl regions for enhanced binding affinity and selectivity . Main Applications & Research Value: This compound is primarily valuable for research in oncology and infectious diseases. Structurally similar acetamide and heterocyclic-thioether compounds have demonstrated potent cytotoxic activity against human colorectal carcinoma (HCT116) cells . Furthermore, analogous molecules featuring benzimidazole-thioacetamide scaffolds exhibit promising broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., E. coli , Klebsiella pneumoniae ), and fungal strains (e.g., Candida albicans ) . The presence of the fluorophenyl group is a strategic modification often employed to influence the molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability . Note: This product is intended for research and laboratory use only. It is not classified or intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-9(20)16-12-5-6-14(19-18-12)22-8-13(21)17-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXJMAMRPBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C15H13F3N4O3S
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : 2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-(trifluoromethoxy)phenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of specific pyridazine derivatives with thioacetic acid and acetamides. The synthetic pathway ensures the introduction of the pyridazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity :
    • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827 .
    • Table 1 summarizes the cytotoxicity data for related compounds:
CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D
  • Antimicrobial Activity :
    • Similar derivatives have displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .
    • The presence of specific functional groups in the structure enhances these activities.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • DNA Interaction : Compounds with similar backbones have been shown to bind to DNA, disrupting replication and transcription processes. This interaction is often characterized by a preference for binding in the minor groove of AT-rich regions .
  • Enzyme Inhibition : The thioamide group in the structure may play a role in inhibiting specific enzymes involved in cancer proliferation pathways.

Case Studies

  • Case Study on Antitumor Activity :
    • A recent study evaluated the antitumor effects of a series of related compounds on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while many compounds showed promising activity in 2D assays, their efficacy was reduced in more physiologically relevant 3D environments .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of structurally similar compounds against various pathogens, demonstrating broad-spectrum activity and potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on key structural features, synthetic routes, and biological implications.

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Biological/Physicochemical Implications Reference
Target Compound Pyridazine 6-Acetamido, 3-thioacetamide (3-fluorophenyl) Enhanced hydrogen bonding (acetamide), fluorophenyl improves metabolic stability and lipophilicity N/A
2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Pyridazine 6-Methoxyphenyl, 3-thioacetamide (4-CF3-phenyl) Methoxy and trifluoromethyl groups enhance π-π stacking and electron-withdrawing effects, potentially improving target affinity [11]
LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) Pyridine 3-Cyano, 2-thioacetamide (4-fluorophenyl) Cyanopyridine increases polarity; fluorophenyl balances lipophilicity for membrane permeability [7]
Compound 4a (2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) Pyrimidine-Quinoxaline Chlorophenyl, cyanohydroxypyrimidine Chlorine and cyano groups enhance electrophilicity; quinoxaline core supports intercalation or kinase inhibition [10]

Physicochemical Properties

Property Target Compound LBJ-03 Compound 4a
Molecular Weight ~380 g/mol (estimated) 327.3 g/mol 576.0 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 2.8 4.1
Hydrogen Bond Acceptors 5 4 8
Solubility Moderate (fluorophenyl balances lipophilicity) Low (cyanopyridine increases polarity) Very low (bulky quinoxaline core)

Key Research Findings and Implications

Fluorine’s Role : Fluorinated aryl groups (e.g., 3-fluorophenyl in the target compound) are critical for enhancing metabolic stability and target selectivity, as seen in LBJ series inhibitors .

Thioether vs. Ether Linkages : Thioether-containing analogs () generally exhibit higher bioactivity than ether-linked counterparts, likely due to improved redox stability and sulfur interactions .

Synthetic Challenges : Pyridazine derivatives require precise reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as demonstrated in and .

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